![molecular formula C26H24N2O6 B14337378 1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) CAS No. 95965-06-3](/img/no-structure.png)
1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes two nitrobenzene groups connected by a dimethoxyphenylene bridge
Vorbereitungsmethoden
The synthesis of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2-methyl-4-nitrobenzaldehyde under acidic conditions, followed by a series of purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the conversion of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often facilitated by catalysts such as Lewis acids.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and disruption of cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione): This compound shares a similar phenylene core but differs in its functional groups.
1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione): Another related compound with a different set of functional groups, used in different applications.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a similar methoxyphenylene structure but with different substituents.
The uniqueness of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic electronics.
Eigenschaften
95965-06-3 | |
Molekularformel |
C26H24N2O6 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
1,4-dimethoxy-2,5-bis[2-(2-methyl-4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C26H24N2O6/c1-17-13-23(27(29)30)11-9-19(17)5-7-21-15-26(34-4)22(16-25(21)33-3)8-6-20-10-12-24(28(31)32)14-18(20)2/h5-16H,1-4H3 |
InChI-Schlüssel |
ZRZSYYSQNYNMRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C=CC2=CC(=C(C=C2OC)C=CC3=C(C=C(C=C3)[N+](=O)[O-])C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.